Naquotinib mesylate
CAS No.: 1448237-05-5
Cat. No.: VC0536692
Molecular Formula: C31H46N8O6S
Molecular Weight: 658.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1448237-05-5 |
---|---|
Molecular Formula | C31H46N8O6S |
Molecular Weight | 658.8 g/mol |
IUPAC Name | 6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide;methanesulfonic acid |
Standard InChI | InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)/t24-;/m1./s1 |
Standard InChI Key | ALDUQYYVQWGTMR-GJFSDDNBSA-N |
Isomeric SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C.CS(=O)(=O)O |
SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O |
Canonical SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O |
Appearance | Solid powder |
Pharmacological Mechanism of Action
Naquotinib functions as an irreversible inhibitor of mutant EGFR by forming covalent bonds with the receptor, effectively inhibiting downstream signaling pathways critical for cancer cell proliferation and survival .
Target Specificity
Naquotinib demonstrates remarkable selectivity for mutant EGFR over wild-type EGFR, which is crucial for minimizing toxicity in normal tissues. It potently inhibits various clinically relevant EGFR mutations, including:
The compound shows inhibitory potency against multiple kinases, with particular activity against mutated EGFR. Beyond EGFR, naquotinib also demonstrates inhibitory effects on several other kinases, including BTK, JAK3, and TXK, creating a unique inhibitory profile that distinguishes it from other third-generation EGFR-TKIs like osimertinib .
In Vitro Efficacy Profile
Naquotinib exhibits potent inhibitory effects on various EGFR-mutant cell lines, as demonstrated in numerous preclinical studies. Its efficacy is evidenced by IC50 values (concentration required for 50% inhibition) against different EGFR mutations.
Inhibitory Potency Against EGFR Mutations
The following table summarizes the IC50 values (in nM) of naquotinib compared to other EGFR-TKIs against different EGFR mutations:
EGFR Mutation | Erlotinib | Afatinib | Osimertinib | Naquotinib |
---|---|---|---|---|
exon19 del | 7 | 0.7 | 6 | 9 |
L858R | 24 | 0.7 | 16 | 11 |
exon19 del+T790M | 1590 | 176 | 7 | 10 |
L858R+T790M | >10000 | 821 | 74 | 9 |
exon19 del+T790M+C797S | 906 | 1214 | 1180 | 235 |
L858R+T790M+C797S | 1910 | 1625 | 1913 | 1994 |
Wild-type | 667 | 28 | 704 | 830 |
This data demonstrates naquotinib's impressive potency against EGFR mutations, particularly those with the T790M resistance mutation .
Cellular Activity
In assays using endogenously EGFR-dependent cells, naquotinib inhibits the growth of multiple cell lines including:
-
PC-9 (del ex19)
-
HCC827 (del ex19)
-
NCI-H1975 (del ex19/T790M)
-
PC-9ER (del ex19/T790M)
These growth inhibitory effects occur at IC50 values of 8-33 nM, demonstrating naquotinib's potent anti-proliferative activity in cellular models .
Signaling Pathway Inhibition
Naquotinib selectively inhibits the phosphorylation of EGFR and its downstream signaling pathways, including ERK and Akt, at concentrations as low as 10 nM in HCC827 and NCI-H1975 cell lines. In contrast, inhibitory effects in cells with wild-type EGFR (A431) are only observed at much higher concentrations (1000 nM), highlighting naquotinib's selectivity for mutant EGFR .
Preclinical Studies
Xenograft Models
Oral administration of naquotinib has demonstrated dose-dependent tumor regression in multiple xenograft models, including:
-
NCI-H1975 (L858R/T790M)
-
HCC827 (del ex19)
-
PC-9 (del ex19)
Notably, in the NCI-H1975 xenograft model, complete tumor regression was achieved after 14 days of naquotinib treatment. Even more impressively, complete regression was maintained in 50% of mice for more than 85 days after cessation of treatment, indicating naquotinib's durable anti-tumor effects .
Structural and Mechanistic Insights
Structural modeling studies have provided valuable insights into the binding mechanism of naquotinib with mutant EGFR. These studies have partly elucidated the mechanism of activation and sensitivity/resistance to EGFR-TKIs in specific EGFR exon 20 insertion mutations, such as A767_V769dupASV and Y764_V765insHH .
The crystal structure of EGFR T790M in complex with naquotinib (PDB accession number 5Y9T) has been instrumental in understanding the structural basis of naquotinib's activity and selectivity .
Comparison with Other EGFR Inhibitors
Naquotinib belongs to the third generation of EGFR-TKIs, which were developed to overcome the limitations of first- and second-generation inhibitors, particularly resistance mediated by the T790M mutation.
Therapeutic Window
The therapeutic window of EGFR-TKIs is a critical determinant of their potential toxicity in humans. For most EGFR mutations, except for C797S-positive mutations and Y764_V765insHH, naquotinib demonstrated low IC50 values and a wide therapeutic window .
Efficacy Against Specific Mutations
The efficacy of naquotinib in cells with L858R, exon 19 deletion, and exon 19 deletion+T790M was comparable to that of osimertinib. Interestingly, naquotinib was more potent than osimertinib for L858R+T790M mutations. Additionally, both naquotinib and osimertinib demonstrated comparable efficacy and a wide therapeutic window for cells with EGFR exon 20 insertions .
Clinical Studies and Applications
This finding contrasts with other third-generation EGFR-TKIs like osimertinib, lazertinib, furmonertinib, aumolertinib, and befotertinib, which showed improved outcomes including better progression-free survival (PFS), central nervous system progression-free survival (CNS-PFS), and duration of response (DOR) .
Limitations and Future Perspectives
Despite its promising preclinical profile, naquotinib faces challenges in clinical development. Further characterization through additional in vitro and in vivo studies is required to fully understand its potential advantages and limitations compared to other third-generation EGFR-TKIs .
The emergence of resistance mechanisms, including MET or NRAS amplification, has been identified as an acquired resistance mechanism to naquotinib, similar to other third-generation EGFR inhibitors. This highlights the need for combination strategies or next-generation inhibitors to overcome these resistance mechanisms .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume